molecular formula C10H10FN B13679739 4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

Cat. No.: B13679739
M. Wt: 163.19 g/mol
InChI Key: WWTDLQJOIGWDQJ-UHFFFAOYSA-N
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Description

4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline (CAS 1781149-28-7) is a sophisticated spirocyclic quinoline derivative of significant interest in modern medicinal chemistry and drug discovery. The compound features a unique molecular architecture, with a molecular formula of C10H10FN and a molecular weight of 163.20 g/mol . This structure belongs to the class of spirocyclic oxindoles and related frameworks, which are highly valued for their three-dimensional, rigid scaffolds that access underexplored chemical space and can improve physicochemical properties such as metabolic stability and aqueous solubility compared to flat aromatic compounds . The incorporation of a fluorine atom at the 4-position is a classic bioisostere strategy often employed to modulate a molecule's lipophilicity, metabolic profile, and membrane permeability. The core cyclopropa[c]quinoline structure is a key motif in pharmaceutical research; related quinoline derivatives have been investigated in patent literature for applications such as the treatment of nasopharyngeal carcinoma, highlighting the therapeutic relevance of this chemical class . As such, this compound serves as a versatile and high-value building block for constructing novel bioactive molecules. It is intended for use as a key intermediate in hit-to-lead optimization campaigns, the synthesis of more complex target structures, and biological screening libraries. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

4-fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

InChI

InChI=1S/C10H10FN/c11-9-3-1-2-7-8-4-6(8)5-12-10(7)9/h1-3,6,8,12H,4-5H2

InChI Key

WWTDLQJOIGWDQJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3=C(C(=CC=C3)F)NC2

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

General Synthetic Strategies for Cyclopropa[c]quinolines

According to a study on cyclopropa[b]quinolines, cyclopropanation is typically achieved by reacting quinoline derivatives with diazomethane or related carbene sources, which insert into double bonds or activated positions to form the cyclopropane ring. For example, methyl 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylate was synthesized by cyclopropanation of an oxazoloquinoline intermediate with diazomethane in the presence of water.

Specific Preparation Routes for 4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

Starting Materials and Key Intermediates
  • The quinoline core with a fluorine substituent at the 4-position is typically prepared via classical quinoline synthesis methods such as Skraup, Friedlander, or Doebner-Miller synthesis, adapted to introduce the fluoro substituent.
  • The cyclopropane ring is introduced by cyclopropanation of the quinoline precursor, often using diazomethane or other carbene precursors.
Stepwise Synthesis Example (Based on Patent US12065438)
  • The synthesis involves preparation of tert-butyl 1a,2-dihydro-1H-cyclopropa[c]quinoline-3(7bH)-carboxylate as a key intermediate.
  • Introduction of the 4-fluoro substituent is achieved via acylation with 4-fluorobenzoyl derivatives, resulting in compounds such as cyclopropyl 6-[2-[(4-fluorobenzoyl)amino]propan-2-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]naphthyridine-3-carboxylate.
  • The cyclopropane ring is fused to the quinoline core via intramolecular cyclization reactions under controlled conditions.
Cyclopropanation Mechanism
  • The cyclopropanation generally proceeds via generation of a carbene intermediate from diazomethane or similar reagents.
  • The carbene inserts into the double bond or activated site of the quinoline precursor, forming the strained cyclopropane ring.
  • Water or other additives can influence the reaction pathway and yield.

Comparative Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes Reference
1 Quinoline core synthesis Skraup, Friedlander, Doebner-Miller syntheses with fluorinated precursors Formation of 4-fluoroquinoline derivatives with appropriate substitution
2 Cyclopropanation Diazomethane with water or metal catalysts Formation of fused cyclopropane ring on quinoline core; stereochemical control is critical
3 Acylation with 4-fluorobenzoyl derivatives Acyl chlorides or anhydrides under mild conditions Introduction of 4-fluoro substituent via amide or ketone linkage
4 Intramolecular cyclization Base or acid catalysis (e.g., KOtBu, SOCl2/HBr) Final ring closure to form tetrahydrocyclopropa[c]quinoline framework

Notes and Considerations

  • The synthesis of 4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is complex due to the need to control multiple ring systems and stereochemistry.
  • The fluorine substituent at the 4-position can influence the electronic properties and reactivity of intermediates, requiring careful selection of reaction conditions.
  • Cyclopropanation reactions are sensitive to the presence of water and other additives, which can affect yield and selectivity.
  • Stepwise approaches involving chlorination/demethylation followed by intramolecular annulation have been successful in related quinoline systems and may be adapted for this compound.
  • Patents provide detailed synthetic routes and intermediates that can be used as starting points for laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of fluorine-substituted analogs .

Scientific Research Applications

4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and cyclopropane ring contribute to its unique reactivity and binding properties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline and analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Features Notable Properties/Activities
4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline C₁₁H₉FN₂ 188.20 Cyclopropane fusion, 4-F, tetrahydroquinoline High rigidity, potential antibacterial activity (inferred)
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one C₁₂H₁₁ClFNO 239.67 Cyclopropyl, 7-Cl, 6-F, dihydroquinolinone Oxo group enhances polarity; synthetic intermediate
1а,2,7b-Triphenyl-1а,2,3,7b-tetrahydro-1Н-cyclopropa[c]quinoline C₃₂H₂₅N 423.55 Three phenyl groups, cyclopropane fusion High lipophilicity; studied via quantum-chemical calculations
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₃H₁₀F₂NO₃ 281.22 Cyclopropyl, 6,7-diF, carboxylic acid Enhanced solubility; antibacterial applications

Key Observations :

  • Fluorine Substituents: The 4-fluoro substituent likely reduces metabolic degradation, a common trait in fluorinated quinolines. However, di- or tri-fluorinated analogs (e.g., 6,7-difluoro derivatives) may exhibit stronger electronic effects .
  • Functional Groups: The absence of a carboxylic acid or oxo group in the target compound reduces polarity compared to dihydroquinolinone or carboxylic acid derivatives, impacting solubility and bioavailability .

Biological Activity

4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a bicyclic compound that features a cyclopropane ring fused to a quinoline structure. The presence of the fluorine atom at the 4-position not only alters its chemical properties but also enhances its potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H10_{10}FN
  • Molar Mass : Approximately 145.2 g/mol

The unique structural characteristics imparted by the fluorine atom are believed to influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 4-fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline exhibit a variety of biological activities including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : The compound has been linked to the inhibition of tumor cell proliferation and modulation of specific molecular targets involved in cancer progression.

The biological activity of 4-fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is primarily associated with its ability to interact with key proteins and enzymes in biological systems. The electronegativity of the fluorine atom may enhance electrostatic interactions with these targets, potentially increasing binding affinity compared to non-fluorinated analogs.

Study 1: Antitumor Activity

A study investigated the antitumor effects of various quinoline derivatives, including those structurally related to 4-fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline. The results indicated that certain derivatives exhibited significant potency against cancer cell lines such as H460 and HT-29. For example, a derivative showed an IC50_{50} value of 0.14 μM against H460 cells, demonstrating its potential as a multitarget tyrosine kinase inhibitor .

Study 2: Antimicrobial Efficacy

Another research effort focused on the synthesis and screening of substituted quinoline derivatives for antimicrobial activity. Compounds similar to 4-fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline were tested against mycobacterial species. Notably, some compounds showed higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinolineChlorine instead of fluorineDifferent reactivity profile
4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinolineBromine substitutionEnhanced reactivity
4-Iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinolineIodine substitutionIncreased lipophilicity

The table above highlights how variations in halogen substitution can influence both the chemical properties and biological activities of related compounds.

Q & A

Basic Question: What are the established synthetic routes for 4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline, and what mechanistic insights support these pathways?

Methodological Answer:
The synthesis of cyclopropane-fused quinolines often involves cyclopropanation strategies. For example, zinc chloride (ZnCl₂)-catalyzed reactions between 1,2-diphenylcyclopropyl derivatives and nitrogen-containing aromatic systems (e.g., N-benzylideneaniline) can yield cyclopropa[c]quinoline scaffolds via electrophilic aromatic substitution and cyclization . Fluorination at the 4-position may involve nucleophilic or electrophilic fluorination agents (e.g., Selectfluor®) introduced during post-cyclization functionalization, as seen in fluorinated quinoline synthesis . Advanced mechanistic studies using quantum-chemical calculations are recommended to validate intermediates and transition states .

Advanced Question: How can stereochemical control be achieved during the synthesis of cyclopropane-fused quinolines, particularly for enantioselective applications?

Methodological Answer:
Asymmetric catalysis is critical for stereochemical control. Ruthenium (Ru)-catalyzed intramolecular cyclopropanation reactions, as demonstrated in related tetrahydrocyclopropa[c]quinoline systems, enable enantioselective formation of the cyclopropane ring. Chiral ligands or co-catalysts (e.g., sulfinamidourea/Strong Brønsted Acid systems) can induce asymmetry during key bond-forming steps . For fluorinated derivatives, stereoelectronic effects of the fluorine substituent must be considered to avoid racemization during functionalization .

Basic Question: What analytical techniques are most effective for characterizing 4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline and its intermediates?

Methodological Answer:

Spectroscopy :

  • ¹H/¹³C NMR : Assign cyclopropane ring protons (δ ~1.5–2.5 ppm) and fluorine-coupled splitting patterns .
  • HRMS : Confirm molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₁₁H₁₀FN₂ requires exact mass matching).

Chromatography :

  • GC/MS : Useful for detecting volatile intermediates and metabolites (e.g., 2-quinolinone derivatives) .

X-ray Crystallography : Resolve cyclopropane ring geometry and fluorine positioning in crystalline derivatives .

Advanced Question: How do computational tools like PASS and Swiss ADME predict the biological activity and drug-likeness of fluorinated cyclopropa[c]quinolines?

Methodological Answer:

  • PASS (Prediction of Activity Spectra for Substances) : Predicts antimicrobial, anticancer, or anti-inflammatory activity based on structural similarity to training sets of bioactive quinolines . For example, fluorine’s electronegativity may enhance binding to bacterial gyrase or kinase targets.
  • Swiss ADME : Evaluates drug-likeness via parameters like Lipinski’s Rule of Five, polar surface area, and bioavailability. Fluorine atoms improve metabolic stability but may increase logP values, requiring optimization .

Basic Question: What biological activities have been reported for tetrahydrocyclopropa[c]quinoline derivatives, and how does fluorination modulate these effects?

Methodological Answer:
Tetrahydroquinolines exhibit broad bioactivity, including antibacterial (e.g., against Pseudomonas), antiplasmodial, and anticancer effects . Fluorination at the 4-position enhances:

  • Lipophilicity : Improves membrane permeability.
  • Electron-withdrawing effects : Stabilizes interactions with enzymatic targets (e.g., DNA gyrase in bacteria) .
  • Metabolic resistance : Reduces oxidative degradation in vivo .

Advanced Question: How can researchers resolve contradictions in metabolic stability data for fluorinated quinolines?

Methodological Answer:
Contradictions often arise from differences in assay conditions (e.g., liver microsomes vs. in vivo models). A systematic approach includes:

Comparative Metabolite Profiling : Use GC/MS or LC-MS to identify species-specific metabolites (e.g., 8-hydroxycoumarin vs. 2-quinolinone in bacterial degradation) .

Isotopic Labeling : Track fluorine retention during metabolism using ¹⁹F NMR or radiolabeled analogs.

Enzyme Inhibition Studies : Test cytochrome P450 isoforms to identify major metabolic pathways .

Basic Question: What are the key challenges in scaling up the synthesis of fluorinated cyclopropa[c]quinolines for preclinical studies?

Methodological Answer:

  • Cyclopropane Ring Stability : High strain energy makes the ring prone to ring-opening under harsh conditions. Mild catalysts (e.g., Ru or Cu) are preferred .
  • Fluorination Efficiency : Direct fluorination may require hazardous reagents (e.g., F₂ gas); safer alternatives like late-stage fluorination with AgF or KF are recommended .
  • Purification : Remove stereoisomers or regioisomers using chiral HPLC or crystallization .

Advanced Question: How does the cyclopropane ring influence the electronic properties of 4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline compared to non-cyclopropane analogs?

Methodological Answer:
The cyclopropane ring introduces:

  • Angle Strain : Increases reactivity at the fused quinoline carbon centers.
  • Conjugation Effects : Distorts π-electron delocalization in the quinoline system, altering UV-Vis absorption and fluorescence properties .
  • Steric Effects : Impacts binding to biological targets (e.g., steric hindrance in enzyme active sites) . Computational DFT studies can quantify these effects .

Basic Question: What safety precautions are necessary when handling fluorinated cyclopropa[c]quinolines in the laboratory?

Methodological Answer:

  • Toxicity : Fluorinated compounds may exhibit acute toxicity (e.g., neurotoxicity). Use fume hoods and personal protective equipment (PPE) .
  • Waste Disposal : Fluorine-containing waste requires specialized treatment to avoid environmental release .
  • Stability Testing : Assess thermal stability (DSC/TGA) to prevent decomposition during storage .

Advanced Question: How can hybrid derivatives (e.g., quinoline-triazole or quinoline-ciprofloxacin hybrids) enhance the bioactivity of 4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline?

Methodological Answer:
Hybridization strategies leverage synergistic mechanisms:

  • Triazole Moieties : Improve pharmacokinetics via hydrogen bonding and π-π stacking with targets (e.g., antiplasmodial activity in iridium(III) complexes) .
  • Ciprofloxacin Hybrids : Combine cyclopropane-quinoline’s anti-inflammatory properties with fluoroquinolone antibiotics’ DNA gyrase inhibition .
  • Docking Studies : Use AutoDock or Schrödinger to optimize hybrid linker length and orientation .

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